molecular formula C17H27N5O5 B8046830 11-(2,4-Dinitroanilino)undecanehydrazide

11-(2,4-Dinitroanilino)undecanehydrazide

Cat. No.: B8046830
M. Wt: 381.4 g/mol
InChI Key: OGFRJZSFHWSPHK-UHFFFAOYSA-N
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Description

11-(2,4-Dinitroanilino)undecanehydrazide is a synthetic organic compound characterized by a long aliphatic undecane chain linked to a hydrazide group and a 2,4-dinitroanilino moiety. The 2,4-dinitroanilino group is a nitroaromatic structure known for its electron-withdrawing properties, which enhance reactivity in nucleophilic substitution reactions .

Properties

IUPAC Name

11-(2,4-dinitroanilino)undecanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O5/c18-20-17(23)9-7-5-3-1-2-4-6-8-12-19-15-11-10-14(21(24)25)13-16(15)22(26)27/h10-11,13,19H,1-9,12,18H2,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFRJZSFHWSPHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCCCCCCCCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

2,4-Dinitrophenylhydrazine

Structure: Contains a hydrazine group (–NHNH₂) directly attached to the 2,4-dinitrophenyl ring. Reactivity: Widely used as a derivatizing agent for aldehydes and ketones in analytical chemistry due to its ability to form stable hydrazones . Applications: Primarily employed in spectrophotometric detection of carbonyl compounds. Unlike 11-(2,4-dinitroanilino)undecanehydrazide, it lacks a long aliphatic chain, limiting its utility in lipid-based systems.

1-(2,4-Dinitrophenyl)aziridines

Structure: Features an aziridine ring (three-membered amine) linked to the 2,4-dinitrophenyl group. Reactivity: Acts as alkylating agents, undergoing ring-opening reactions under mild acidic conditions to form esters of 2-(2,4-dinitroanilino)ethanol . In contrast, 11-(2,4-dinitroanilino)undecanehydrazide’s hydrazide group may favor metal chelation or conjugation over alkylation.

N-Succinimidyl 6-(2,4-Dinitroanilino)Hexanoate

Structure: Contains a succinimidyl ester and a shorter hexanoate chain. Reactivity: The succinimidyl ester enables efficient conjugation with primary amines in proteins or peptides . Applications: Used as a bioconjugation reagent. The undecane chain in the target compound may offer enhanced solubility in nonpolar environments compared to the hexanoate derivative.

4-(2,4-Dinitroanilino)phenol

Structure: A phenolic derivative with a 2,4-dinitroanilino substituent. Reactivity: Lacks the hydrazide group, reducing its ability to form conjugates. Applications: Primarily a chemical intermediate; its safety profile (e.g., instability under heat) differs from hydrazide-containing analogs .

Structural and Functional Data Table

Compound Molecular Features Key Reactivity Applications
11-(2,4-Dinitroanilino)undecanehydrazide Undecane chain, hydrazide, nitroaromatic Conjugation, chelation Drug delivery, biochemical probes*
2,4-Dinitrophenylhydrazine Hydrazine, nitroaromatic Hydrazone formation Analytical chemistry
1-(2,4-Dinitrophenyl)aziridine Aziridine ring Alkylation, ring-opening Antitumor research
N-Succinimidyl 6-(2,4-Dinitroanilino)Hexanoate Succinimidyl ester, hexanoate Amine conjugation Bioconjugation

*Inferred from structural analogs.

Research Findings and Key Differences

  • Reactivity: Hydrazide-containing compounds (e.g., 11-(2,4-dinitroanilino)undecanehydrazide) exhibit distinct reactivity compared to aziridines or succinimidyl esters. The hydrazide group enables chelation or slow-release mechanisms, whereas aziridines prioritize DNA alkylation .
  • Lipophilicity: The undecane chain in the target compound likely enhances membrane permeability relative to shorter-chain analogs like N-Succinimidyl 6-(2,4-Dinitroanilino)Hexanoate, making it suitable for intracellular delivery .
  • However, hydrazide derivatives may offer improved stability over reactive esters or aziridines .

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